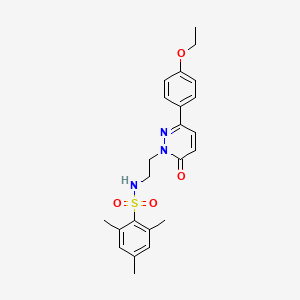
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride, also known as DMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is in the field of medicinal chemistry. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been shown to have potent inhibitory activity against various enzymes, including carbonic anhydrases, which play a crucial role in various physiological processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the inhibition of enzymes, particularly carbonic anhydrases. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride binds to the active site of the enzyme, preventing it from carrying out its catalytic function. This inhibition leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrases by 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride can lead to a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance in the body. This decrease in bicarbonate ions can have various physiological effects, including respiratory acidosis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in lab experiments is its potent inhibitory activity against enzymes. This activity can be used to study the role of enzymes in various physiological processes. However, one of the limitations of using 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride. One potential area of research is the development of more potent inhibitors of carbonic anhydrases. Another area of research is the study of the physiological effects of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in animal models. Additionally, the potential use of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in the treatment of various diseases, such as cancer, is an area of ongoing research.
Conclusion
In conclusion, 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with chlorosulfonic acid. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has potent inhibitory activity against various enzymes, particularly carbonic anhydrases. Inhibition of carbonic anhydrases by 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride can lead to various physiological effects, including respiratory acidosis. While 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has several advantages for use in lab experiments, its potential toxicity is a limitation. Ongoing research involving 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride includes the development of more potent inhibitors of carbonic anhydrases, the study of the physiological effects of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in animal models, and the potential use of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in the treatment of various diseases.
Synthesis Methods
The synthesis method of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with chlorosulfonic acid in the presence of a catalyst. This reaction results in the formation of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride, which is a white crystalline solid with a melting point of 156-158 °C.
properties
IUPAC Name |
3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O2S/c1-4(2)13-5(3)7(16(9,14)15)6(12-13)8(10)11/h4,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWMMASCOBYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2613140.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2613141.png)
![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)


![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)
